molecular formula C24H23F3N4O3S B3007503 CCR6 inhibitor 1 CAS No. 2437547-04-9

CCR6 inhibitor 1

Número de catálogo B3007503
Número CAS: 2437547-04-9
Peso molecular: 504.53
Clave InChI: CNOZLNNAVQPFBD-KESTWPANSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CCR6 inhibitor 1 is a potent and selective CCR6 inhibitor. It has IC50s of 0.45 and 6 nM for monkey and human CCR6 respectively . It is much more selective at CCR6 over human CCR1 (IC50, > 30000 nM), and CCR7 (IC50, 9400 nM) . CCR6 inhibitor 1 markedly blocks ERK phosphorylation . It is used in the research of autoimmune diseases and cancer .


Molecular Structure Analysis

The molecular weight of CCR6 inhibitor 1 is 504.52 and its formula is C24H23F3N4O3S . The structure of the human chemokine receptor CCR6 bound to its endogenous lig

Aplicaciones Científicas De Investigación

Modulation of the CCR6-CCL20 Axis in Inflammation and Cancer

  • Immune Regulation: CCR6 plays a crucial role in directing cell chemotaxis and regulating pro-inflammatory TH17 and regulatory Treg subsets during chronic or acute systemic inflammation (Ranasinghe & Eri, 2018).
  • Therapeutic Target: Inhibition of CCR6 is proposed to attenuate disease symptoms and aid in the recovery of multiple inflammatory and autoimmune disorders. Development of therapeutics involving CCR6–CCL20 inhibition is in early experimental stages, primarily using pre-clinical models and neutralizing antibodies (Ranasinghe & Eri, 2018).

Impact on Colorectal Cancer Cell Migration

  • Cell Migration: CCR6 and its ligand CCL20 promote the progression of colorectal cancer (CRC). IL-17 treatment induced migration of CRC cells and increased the expression level of CCR6. This suggests CCR6’s role in CRC cell migration and potential as a therapeutic target (Chin et al., 2015).

HIV Infection and APOBEC3G Induction

  • HIV Inhibition: CCR6 ligands have a post-entry mechanism of inhibiting HIV, mediated by the induction of APOBEC3G, a host restriction factor. This novel CCR6-mediated mechanism could be significant in devising new HIV therapies (Lafferty et al., 2010).

Inhibition in Hepatocellular Carcinoma

  • Tumor Growth Inhibition: CCR6-small interfering RNA (siRNA) gene silencing showed a significant inhibitory effect on the growth and metastasis of subcutaneously implanted hepatocellular carcinoma (HCC) in a mouse model (Liu et al., 2013).

CCR6 Inhibitors as Biological Probes

  • Drug Development: Development of small molecule inhibitors of CCR6 as biological probes has shown potential in modulating CCR6-dependent cell migration, suggesting their utility in pathophysiological studies and treatment strategies for autoimmune and non-autoimmune diseases (Tawaraishi et al., 2018).

Radiosensitivity in Rectal Cancer

  • Radiosensitization: CCR6 expression affects radiosensitivity in rectal cancer through the DNA damage repair process. It's suggested as a predictive biomarker of radiosensitivity and a potential target for radiosensitization in rectal cancer patients (Chang et al., 2017).

Epigenetic Modification and CCR6 Expression

  • Gene Regulation: The expression and stability of CCR6 are regulated at the molecular level through epigenetic mechanisms. A noncoding region of the CCR6 gene controls its stable expression via demethylation, which is significant in understanding its regulation in immune cells (Steinfelder et al., 2011).

Role in Inflammatory Diseases

  • Inflammatory Response: CCR6 plays a critical role in Th17 type inflammatory reactions, and its inhibition offers an alternative approach for treating these conditions. This was demonstrated using specific antagonists and knockin mice models (Robert et al., 2017).

Propiedades

IUPAC Name

4-[4-[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O3S/c25-24(26,27)17-3-10-22(30-14-17)31-18-4-8-20(9-5-18)35(33,34)19-6-1-15(2-7-19)16-11-12-29-21(13-16)23(28)32/h1-3,6-7,10-14,18,20H,4-5,8-9H2,(H2,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOZLNNAVQPFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCR6 inhibitor 1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.